N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N-(3-Bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a heterocyclic compound featuring a fused benzo[b]thiopheno[2,3-d]pyrimidin-4-one core modified with a 3-ethyl group and a pentahydrobenzo ring system. The acetamide side chain is substituted with a 3-bromophenyl group and a thioether linkage to the pyrimidine ring. Its molecular formula is C₁₈H₁₈BrN₃O₂S₂, with an average mass of 452.385 g/mol and a monoisotopic mass of 451.002381 g/mol .
The compound’s synthesis likely follows a nucleophilic substitution pathway, where a chloro- or bromoacetamide intermediate reacts with a thiol-containing heterocycle under basic conditions (e.g., K₂CO₃ in dry acetone), as observed in analogous thieno[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C20H20BrN3O2S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25) |
InChI Key |
PCMPXIFPZPVLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.
Synthesis of the thiopheno-pyrimidine core: This involves the cyclization of appropriate precursors to form the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine structure.
Coupling reactions: The final step involves coupling the bromophenyl intermediate with the thiopheno-pyrimidine core under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalyst optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.
Purification techniques: Employing advanced purification methods such as chromatography or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium azide (NaN3), thiourea.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiopheno-pyrimidine core could interact with specific amino acid residues, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Bromine Position : The 3-bromophenyl substitution (target compound) vs. 2-bromophenyl () alters electronic and steric properties. The 3-position may enhance π-stacking interactions in biological targets compared to ortho-substituted analogues .
Core Modifications: The pentahydrobenzo ring in the target compound increases hydrophobicity compared to non-fused or partially saturated analogues (e.g., ’s tetrahydrobenzothieno-triazolopyrimidine) .
Dual Bromination : The 4-bromophenyl-substituted variant () introduces a second bromine, likely improving halogen bonding but increasing molecular weight (C₂₃H₂₀Br₂N₃O₂S₂ vs. C₁₈H₁₈BrN₃O₂S₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
